(E)-1-Methoxy-1-butene
CAS No.: 10034-13-6
Cat. No.: VC21362549
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10034-13-6 |
|---|---|
| Molecular Formula | C5H10O |
| Molecular Weight | 86.13 g/mol |
| IUPAC Name | (E)-1-methoxybut-1-ene |
| Standard InChI | InChI=1S/C5H10O/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4+ |
| Standard InChI Key | KMQWOHBEYVPGQJ-SNAWJCMRSA-N |
| Isomeric SMILES | CC/C=C/OC |
| SMILES | CCC=COC |
| Canonical SMILES | CCC=COC |
Introduction
Structural Characterization and Basic Properties
(E)-1-Methoxy-1-butene is an unsaturated ether characterized by its linear carbon chain with a methoxy group attached to the terminal carbon involved in the double bond. The (E) designation refers to the trans configuration of the substituents around the double bond, which has significant implications for the compound's reactivity and physical properties.
Chemical Identity and Physical Properties
The fundamental identity and physical properties of (E)-1-Methoxy-1-butene are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 10034-13-6 |
| IUPAC Name | (E)-1-methoxybut-1-ene |
| Molecular Formula | C5H10O |
| Molecular Weight | 86.13 g/mol |
| Standard InChI | InChI=1S/C5H10O/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4+ |
| Standard InChIKey | KMQWOHBEYVPGQJ-SNAWJCMRSA-N |
| Isomeric SMILES | CC/C=C/OC |
| Canonical SMILES | CCC=COC |
The stereochemical configuration is a critical aspect of this compound's identity, as indicated by the (E) designation in its name and the structural information encoded in its InChI identifier.
Structural Features and Bonding
The molecular structure of (E)-1-Methoxy-1-butene features a central carbon-carbon double bond with a trans arrangement of the methoxy group and the ethyl chain. This trans configuration contributes to the molecule's linear geometry and affects its dipole moment and intermolecular interactions.
The presence of the methoxy group (OCH3) attached to the double bond creates an electron-rich system due to the oxygen atom's electron-donating properties. This electronic feature significantly influences the compound's reactivity, particularly in electrophilic addition reactions and potential catalytic applications.
Physical Properties and Spectroscopic Data
The physical characteristics of (E)-1-Methoxy-1-butene provide essential information for its identification, handling, and application in research and industrial contexts.
Physical State and Sensory Properties
At standard temperature and pressure, (E)-1-Methoxy-1-butene is expected to exist as a colorless liquid with a characteristic ethereal odor, similar to other low molecular weight unsaturated ethers. Its volatility is relatively high due to its low molecular weight, making proper handling procedures essential in laboratory settings.
Spectroscopic Characteristics
Spectroscopic data for (E)-1-Methoxy-1-butene would typically include distinctive features in:
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NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the olefinic protons of the double bond, typically at δ 5.0-6.5 ppm, with coupling constants that confirm the (E) configuration (typically around 12-16 Hz for trans olefins).
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Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=C stretching (approximately 1650-1670 cm⁻¹) and C-O stretching (1050-1150 cm⁻¹) vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 86, corresponding to its molecular weight, along with fragmentation patterns typical of unsaturated ethers.
Synthesis and Chemical Reactivity
Understanding the synthetic pathways and reactivity patterns of (E)-1-Methoxy-1-butene is fundamental for its application in organic synthesis and chemical research.
Synthetic Approaches
While the search results don't provide specific synthetic routes for (E)-1-Methoxy-1-butene, general approaches for the synthesis of similar alkyl vinyl ethers typically involve:
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Elimination reactions from appropriately substituted precursors
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Addition of methanol to butyne followed by stereoselective reduction
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Wittig-type reactions with appropriate reagents
The stereoselective preparation of the (E) isomer would require careful control of reaction conditions to favor the formation of the thermodynamically more stable trans configuration.
Chemical Reactivity
Based on its structural features, (E)-1-Methoxy-1-butene would be expected to participate in several types of reactions:
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Electrophilic addition to the double bond
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Cycloaddition reactions, including potential photocycloaddition processes
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Acid-catalyzed hydrolysis of the enol ether functionality
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Potential participation in metal-catalyzed cross-coupling reactions
The presence of both a double bond and an ether functionality provides multiple reactive sites, making (E)-1-Methoxy-1-butene a versatile building block in organic synthesis.
Comparative Analysis and Related Compounds
Examining structurally related compounds provides valuable context for understanding the specific properties and applications of (E)-1-Methoxy-1-butene.
Structural Analogs
Several compounds bear structural similarities to (E)-1-Methoxy-1-butene:
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(E)-1-methoxy-2-methylbut-1-ene: This compound (CAS: 69432-97-9) has an additional methyl group at the 2-position, which affects its physical properties such as boiling point (95.9°C at 760 mmHg) and density (0.786 g/cm³) .
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1-Methoxy-1-buten-3-yne: This compound (CAS: a combination of 3685-20-9 and 2798-73-4) incorporates a triple bond, resulting in a more rigid structure with distinct reactivity patterns .
These structural variations demonstrate how small modifications to the carbon skeleton or functional groups can significantly alter a compound's physical properties and chemical behavior.
Isomeric Considerations
The (E) configuration of 1-Methoxy-1-butene is significant for its stability and reactivity. The (Z) isomer would possess different physical properties and potentially different reactivity patterns. Similar mechanistic principles can be observed in the synthesis of 1-(3,4-methylenedioxyphenyl)-1-butene-3-one, where the E-configuration is favored due to steric factors:
"The E-configuration for sterical reasons since in the Z-isomers the phenyl rings have to turn out of the plane of the olefinic double bond because of interaction of the H-atoms with the carbonyl O-atom. Consequently there is a decrease in resonance energy, making the Z-isomer less favourable."
While this observation refers to a different compound, similar principles likely apply to the stability of (E)-1-Methoxy-1-butene compared to its (Z) isomer.
Applications and Research Directions
Current Research and Future Directions
Research on (E)-1-Methoxy-1-butene and related compounds appears to be focused in several areas:
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Photocycloaddition Reactions: The compound may participate in photochemically-induced cycloaddition reactions, which could provide access to novel cyclic structures.
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Catalytic Transformations: Studies on related compounds suggest potential applications in catalytic processes, such as those observed with titanium-catalyzed epoxidation of similar alkenes .
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Structure-Activity Relationships: Investigation of how subtle structural variations affect reactivity patterns and physical properties, which could inform the design of new functional materials and chemical processes.
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